molecular formula C6H5Cl2NO2S B13288123 (6-Chloropyridin-2-YL)methanesulfonyl chloride

(6-Chloropyridin-2-YL)methanesulfonyl chloride

Cat. No.: B13288123
M. Wt: 226.08 g/mol
InChI Key: OQLCUTQCMPCQSE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloropyridin-2-YL)methanesulfonyl chloride typically involves the chlorination of 2-pyridinemethanesulfonyl chloride. The reaction conditions often include the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled temperatures and anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods ensure high purity and yield through optimized reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions

(6-Chloropyridin-2-YL)methanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis and ensure high yields .

Major Products Formed

The major products formed from reactions with this compound depend on the nucleophile used. For example, reactions with amines can produce sulfonamide derivatives, while reactions with alcohols can yield sulfonate esters .

Scientific Research Applications

(6-Chloropyridin-2-YL)methanesulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.

    Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.

    Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: It is utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (6-Chloropyridin-2-YL)methanesulfonyl chloride involves its ability to act as an electrophile in chemical reactions. It reacts with nucleophiles to form covalent bonds, leading to the formation of various sulfonyl derivatives. The molecular targets and pathways involved depend on the specific application and the nucleophile used .

Comparison with Similar Compounds

Similar Compounds

    2-Pyridinemethanesulfonyl chloride: Similar in structure but lacks the chlorine atom at the 6-position.

    4-Chloropyridine-2-sulfonyl chloride: Similar in structure but has the chlorine atom at the 4-position instead of the 6-position.

Uniqueness

(6-Chloropyridin-2-YL)methanesulfonyl chloride is unique due to the presence of the chlorine atom at the 6-position, which can influence its reactivity and the types of reactions it undergoes. This structural feature can also affect its applications in various fields .

Properties

Molecular Formula

C6H5Cl2NO2S

Molecular Weight

226.08 g/mol

IUPAC Name

(6-chloropyridin-2-yl)methanesulfonyl chloride

InChI

InChI=1S/C6H5Cl2NO2S/c7-6-3-1-2-5(9-6)4-12(8,10)11/h1-3H,4H2

InChI Key

OQLCUTQCMPCQSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Cl)CS(=O)(=O)Cl

Origin of Product

United States

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